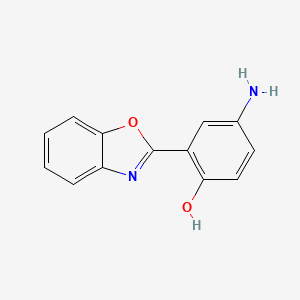

4-Amino-2-benzooxazol-2-yl-phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-2-benzooxazol-2-yl-phenol is a biochemical used for proteomics research . It has a molecular formula of C13H10N2O2 and a molecular weight of 226.24 .

Synthesis Analysis

The synthesis of 4-Amino-2-benzooxazol-2-yl-phenol involves two stages . In the first stage, para-aminobenzaldehyde and 2-amino-phenol are refluxed in ethanol for 3 hours . In the second stage, the reaction is carried out with lead (IV) acetate in acetic acid at 20 degrees Celsius for 1 hour .Molecular Structure Analysis

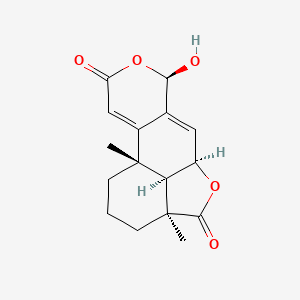

The InChI code for 4-Amino-2-benzooxazol-2-yl-phenol is 1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 .Physical And Chemical Properties Analysis

4-Amino-2-benzooxazol-2-yl-phenol is a solid at room temperature . It has a molecular weight of 226.24 and a molecular formula of C13H10N2O2 .科学的研究の応用

Synthetic Strategies of Benzoxazoles

- Application Summary: Benzoxazole is a significant member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results or Outcomes: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Antimicrobial Agents

- Application Summary: A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity and possible mode of action .

- Methods of Application: The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .

- Results or Outcomes: The results revealed that compounds SC06, SC09, TS05 and TS07 have potent antibacterial activity against both Gram-positive and Gram-negative strains . Compound TS05 displayed most potent activity with MIC values of 3.91, 7.81 and 1.56 µg/ml against S. aureus, E. coli and P. aeruginosa, respectively .

Synthesis of Imidazoles

- Application Summary: A new synthetic pathway to four substituted imidazoles from readily available 2- ( (4-aryl (thienyl)-5 H -1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo [ d ]oxazol-2-yl (aryl (thienyl))methanimines were proved as key intermediates in their synthesis .

- Methods of Application: The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N -methanimine atom to a carbon atom of another methanimine .

- Results or Outcomes: This method provides a new synthetic pathway to four substituted imidazoles .

Antimicrobial Agents

- Application Summary: A novel series of 2- (4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties was designed, synthesized and evaluated for their antimicrobial activity .

- Methods of Application: The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .

- Results or Outcomes: The results revealed that these compounds have potent antimicrobial activity .

Synthesis of Imidazol-4-ones

- Application Summary: (4 H )-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .

- Methods of Application: This review discusses the progress made on the synthesis of imidazol-4-ones .

- Results or Outcomes: This method provides a new synthetic pathway to four substituted imidazoles .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H319, H332, and H335 . Precautionary statements include P233, P260, P261, P264, P271, P280, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

将来の方向性

特性

IUPAC Name |

4-amino-2-(1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPMCQUVQZEYKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-benzooxazol-2-yl-phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-1-isoquinolinecarboxamide](/img/structure/B1219584.png)

![2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1219585.png)

![2-Amino-1-cyclohexyl-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1219592.png)